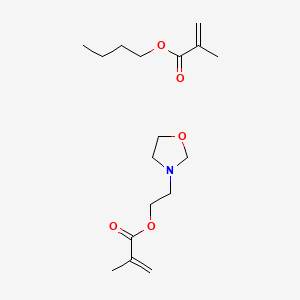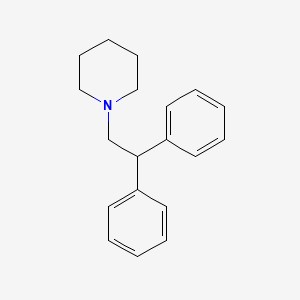
1-(2,2-Diphenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diphenylethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives It is structurally characterized by a piperidine ring attached to a 2,2-diphenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)piperidine typically involves the reaction of piperidine with 2,2-diphenylethyl halides under controlled conditions. One common method involves the use of 1,5-dibromopentane as a starting material, which is reacted with piperidine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature over several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR) are used for the characterization and quality control of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diphenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2,2-Diphenylethyl)piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 1-(2,2-Diphenylethyl)piperidine involves its interaction with the NMDA receptor, a type of glutamate receptor in the brain. By acting as an NMDA receptor antagonist, the compound inhibits the action of glutamate, leading to altered neurotransmission. This mechanism is similar to that of other dissociative anesthetics such as ketamine and phencyclidine .
Comparación Con Compuestos Similares
1-(2,2-Diphenylethyl)piperidine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: Another isomer with a different arrangement of the diphenylethyl group.
Diphenidine: A related compound with similar dissociative properties.
Methoxphenidine: A compound with a methoxy group attached to the phenyl ring, leading to different pharmacological effects.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
36794-51-1 |
|---|---|
Fórmula molecular |
C19H23N |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clave InChI |
XVSOZFTWUKQFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


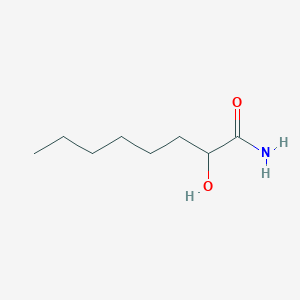
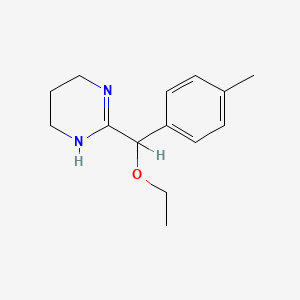
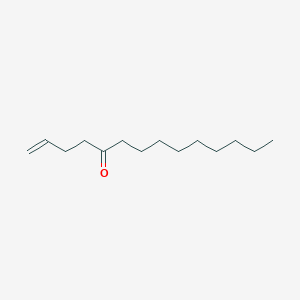
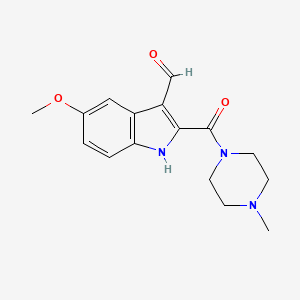



![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)


![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)

